molecular formula C15H23NO2S B2975837 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide CAS No. 1203296-78-9

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide

Cat. No. B2975837
CAS RN: 1203296-78-9
M. Wt: 281.41
InChI Key: YMCUDISHMQRHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide is not well understood, but it is believed to involve the binding of the compound to specific sites on target molecules. This binding can lead to changes in the conformation or activity of the target molecule, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of various cellular components. It has also been shown to interact with specific types of proteins, leading to changes in their activity or function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide in lab experiments is its ability to interact with a wide range of biological molecules. This makes it a valuable tool for researchers studying various aspects of cellular function. However, there are also some limitations to using this compound. For example, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide. One area of interest is the development of new compounds that are structurally similar to this compound but exhibit different biochemical and physiological effects. Another potential direction is the use of this compound in drug discovery and development, as it has been shown to interact with several different types of proteins and enzymes. Finally, researchers may continue to study the mechanism of action of this compound in order to gain a better understanding of its effects on biological molecules.

Synthesis Methods

The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide involves the reaction of 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde with pivaloyl chloride in the presence of a base such as triethylamine. This reaction yields the desired product, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pivalamide has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the mechanism of action of various biological molecules. This compound has been shown to interact with several different types of proteins and enzymes, making it a valuable tool for researchers studying these molecules.

properties

IUPAC Name

2,2-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-14(2,3)13(17)16-11-15(6-8-18-9-7-15)12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCUDISHMQRHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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